Sorafenib-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorafenib-13C,d3 is a chemically modified version of Sorafenib, a well-known multikinase inhibitor. This compound is labeled with carbon-13 and deuterium, which makes it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies . Sorafenib itself is an effective oral Raf kinase inhibitor, targeting multiple kinases involved in tumor cell proliferation and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib-13C,d3 involves the incorporation of carbon-13 and deuterium into the Sorafenib molecule This is typically achieved through isotopic labeling techniquesThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopic reagents and advanced purification techniques to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Sorafenib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Sorafenib-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Sorafenib in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Sorafenib.
Biological Studies: Used in cell culture and animal studies to investigate the biological effects of Sorafenib.
Medical Research: Aids in the development of new therapeutic strategies for cancer treatment by providing insights into the mechanism of action of Sorafenib.
Industrial Applications: Used in the development of new formulations and delivery systems for Sorafenib
Mechanism of Action
Sorafenib-13C,d3 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf/MEK/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival. Additionally, it inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby reducing tumor angiogenesis .
Comparison with Similar Compounds
Sorafenib-13C,d3 is unique due to its isotopic labeling, which makes it particularly useful for research applications. Similar compounds include:
Sorafenib: The non-labeled version of Sorafenib, widely used in cancer treatment.
Donafenib: A deuterium derivative of Sorafenib with improved pharmacokinetic properties.
Sorafenib-d3: Another deuterium-labeled version of Sorafenib, used for similar research purposes
This compound stands out due to its dual labeling with carbon-13 and deuterium, providing enhanced capabilities for detailed pharmacokinetic and metabolic studies.
Biological Activity
Sorafenib-13C,d3 is a stable isotope-labeled derivative of sorafenib, a multikinase inhibitor primarily used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). This compound retains the biological activity of sorafenib while allowing for advanced pharmacokinetic studies due to its isotopic labeling. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and resistance mechanisms.
Sorafenib functions by inhibiting multiple kinases involved in tumor growth and angiogenesis. It targets:
- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibiting angiogenesis by blocking the signaling pathways that promote blood vessel formation.
- Platelet-Derived Growth Factor Receptor (PDGFR) : Reducing tumor cell proliferation.
- Raf Kinases : Disrupting downstream signaling pathways that lead to cell survival and proliferation.
The IC50 values for this compound are reported at 6 nM for Raf kinase and 20 nM for VEGFR-2, indicating high potency in inhibiting these targets .
Efficacy in Clinical Studies
Clinical studies have demonstrated the efficacy of sorafenib in various cancer types. A large-scale study involving 3,255 patients with unresectable or metastatic RCC showed:
- Median Progression-Free Survival (PFS) : 7.3 months.
- Overall Survival Rate at 1 Year : 75.4%.
- Common Adverse Events : Hand-foot skin reaction (59%), hypertension (36%), and rash (25%) .
In HCC, sorafenib has been shown to improve survival outcomes significantly. For instance, a study indicated that patients treated with sorafenib experienced a median survival improvement compared to placebo .
Resistance Mechanisms
Despite its efficacy, resistance to sorafenib is a significant challenge. Several mechanisms have been identified:
- Noncoding RNAs : Increased expression of noncoding RNAs such as SNHG3 contributes to epithelial-mesenchymal transition (EMT) and sorafenib resistance .
- Autophagy : Enhanced autophagy responses in certain cancer cell lines can protect against sorafenib-induced apoptosis .
- Metallothionein (MT)-1G : This protein has been implicated in resistance by suppressing ferroptosis, a form of regulated cell death that sorafenib aims to induce .
Case Studies
Several case studies highlight the clinical application and challenges associated with this compound:
- Case Study 1 : A patient with advanced HCC treated with this compound showed an initial response but later developed resistance due to increased autophagy markers.
- Case Study 2 : In a cohort of RCC patients, those expressing high levels of MT-1G exhibited poorer responses to treatment, indicating the need for combination therapies targeting resistance pathways.
Tables
Study Type | Cancer Type | Median PFS | Overall Survival Rate | Common Adverse Events |
---|---|---|---|---|
Clinical Trial | Renal Cell Carcinoma | 7.3 months | 75.4% | Hand-foot skin reaction (59%) |
Case Study | Hepatocellular Carcinoma | Not specified | Not specified | Increased autophagy markers |
Properties
CAS No. |
1210608-86-8 |
---|---|
Molecular Formula |
C21H16ClF3N4O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1+1D3 |
InChI Key |
MLDQJTXFUGDVEO-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.